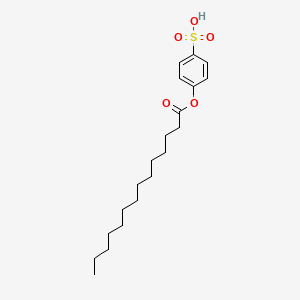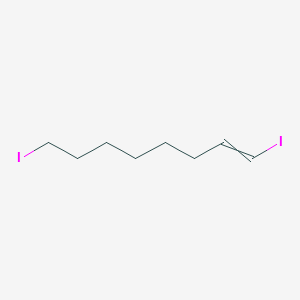
1,8-Diiodooct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diiodooct-1-ene is an organic compound with the molecular formula C8H14I2 It is a diiodoalkene, meaning it contains two iodine atoms attached to an octene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Diiodooct-1-ene can be synthesized through the iodination of oct-1-ene. The reaction typically involves the addition of iodine (I2) to oct-1-ene in the presence of a catalyst or under specific conditions to ensure the selective formation of the diiodo compound. The reaction can be carried out in a solvent such as dichloromethane or chloroform, and the temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where oct-1-ene is reacted with iodine in the presence of a stabilizer to prevent the formation of unwanted by-products. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Diiodooct-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as thiolates, phosphites, or enolates.
Oxidation Reactions: The double bond in the octene backbone can be oxidized to form epoxides or diols.
Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or potassium phosphite in solvents like dimethyl sulfoxide (DMSO) or liquid ammonia.
Oxidation: Reagents like meta-chloroperoxybenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of thioethers, phosphonates, or substituted alkenes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of oct-1-ene or other hydrocarbons.
Applications De Recherche Scientifique
1,8-Diiodooct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism of action of 1,8-diiodooct-1-ene in chemical reactions involves the reactivity of the iodine atoms and the double bond. The iodine atoms can participate in nucleophilic substitution reactions, while the double bond can undergo addition or oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
1,8-Diiodooct-1-ene can be compared with other diiodoalkenes and diiodoalkanes:
1,8-Diiodooctane: Similar structure but lacks the double bond, making it less reactive in certain types of reactions.
1,8-Diiodonaphthalene: Contains an aromatic ring, leading to different reactivity and applications.
1,1-Diiodoethane: A smaller molecule with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a double bond and two iodine atoms, providing a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
158664-40-5 |
|---|---|
Formule moléculaire |
C8H14I2 |
Poids moléculaire |
364.01 g/mol |
Nom IUPAC |
1,8-diiodooct-1-ene |
InChI |
InChI=1S/C8H14I2/c9-7-5-3-1-2-4-6-8-10/h5,7H,1-4,6,8H2 |
Clé InChI |
AALGVJVJFYRXNI-UHFFFAOYSA-N |
SMILES canonique |
C(CCCI)CCC=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


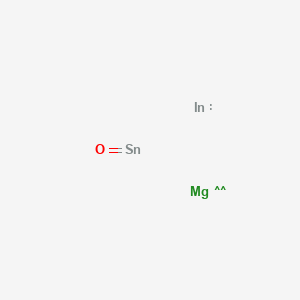
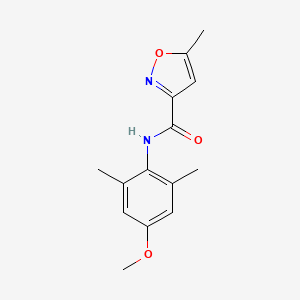
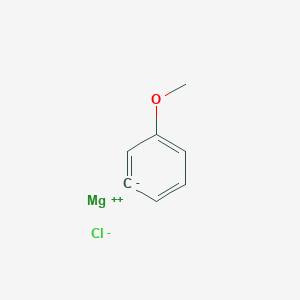
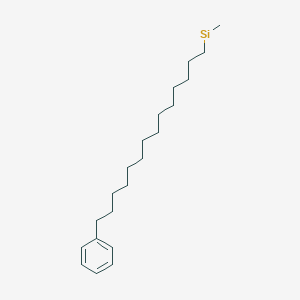
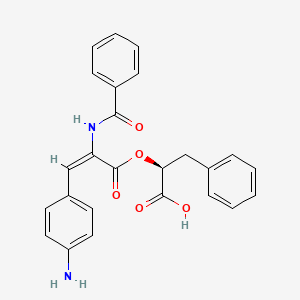
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
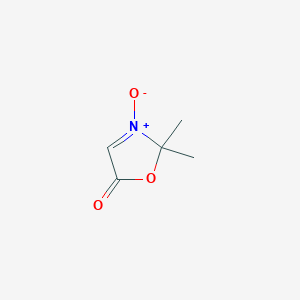


![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
